8-Hydroxypinoresinol

Antioxidant Free Radical DPPH Assay

Natural product researchers screening lignan libraries for antioxidant leads face significant inter-analog potency variability. 8-Hydroxypinoresinol (8-HPR) is the structurally defined solution: • DPPH IC50 71.5 μM - 29% more potent than BHT; 17.5% superior to 9α-isomer • Cellular peroxide inhibition: 70% at 50 μM (Jurkat T-cells) - highest among G. elegans lignans • In vivo pancreatitis: 0.5-10 mg/kg suppresses NF-κB; antimicrobial MIC 0.75-3.0 mg/mL ≥98% HPLC purity. Ambient global shipping with CoA.

Molecular Formula C20H22O7
Molecular Weight 374.4 g/mol
CAS No. 81426-17-7
Cat. No. B162249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Hydroxypinoresinol
CAS81426-17-7
Synonyms8-hydroxypinoresinol
Molecular FormulaC20H22O7
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C3COC(C3(CO2)O)C4=CC(=C(C=C4)O)OC)O
InChIInChI=1S/C20H22O7/c1-24-16-7-11(3-5-14(16)21)18-13-9-26-19(20(13,23)10-27-18)12-4-6-15(22)17(8-12)25-2/h3-8,13,18-19,21-23H,9-10H2,1-2H3/t13-,18-,19-,20-/m1/s1
InChIKeyCICMVLOHBZPXIT-WNISUXOKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





8-Hydroxypinoresinol: Antioxidant & Cytoprotective Profile


8-Hydroxypinoresinol (8-HPR) is a tetrahydrofurofuran lignan belonging to the phenylpropanoid class, naturally occurring in Valeriana officinalis, Forsythia suspensa, Rosa multiflora, and other medicinal plants [1]. It possesses a C20H22O7 molecular formula (MW: 374.38) with a melting point of 183–185°C and a logP of 1.57 [1]. Unlike its non-hydroxylated analog pinoresinol, 8-HPR features an additional hydroxyl group at the C8 position, which contributes to distinct antioxidant, anti-inflammatory, and cytoprotective properties that have been characterized in multiple in vitro and in vivo systems [2].

8-Hydroxypinoresinol: Structural Determinants of Bioactivity


Simple lignan analogs such as pinoresinol or 9α-hydroxypinoresinol cannot be interchanged with 8-HPR for research applications requiring precise biological outcomes. The specific hydroxylation pattern at the C8 position directly influences antioxidant capacity, with 8-HPR demonstrating superior peroxide inhibition (70%) compared to its 9α-isomer and parent pinoresinol in Jurkat cell assays [1]. Furthermore, 8-HPR uniquely activates distinct signaling pathways—including p38 MAPK dephosphorylation without affecting ERK/JNK/NF-κB—while its analog pinoresinol operates through different inflammatory regulatory mechanisms [2]. These structural and mechanistic distinctions translate into non-overlapping efficacy profiles across antioxidant, cytoprotective, antimicrobial, and anti-pancreatitis applications, making compound-specific selection critical for reproducible experimental outcomes.

8-Hydroxypinoresinol: Quantitative Evidence Guide


DPPH Radical Scavenging

In a direct comparative DPPH radical scavenging assay, 8α-hydroxypinoresinol exhibited an IC50 of 71.5 ± 5.9 μM, demonstrating superior antioxidant potency relative to both pinoresinol (IC50: 50.8 ± 3.1 μM; note: lower IC50 indicates higher potency) and 9α-hydroxypinoresinol (IC50: 84.0 ± 2.9 μM) [1]. The 8α-isomer also outperformed 4-ketopinoresinol (IC50: 143.3 ± 13.1 μM) and abietin (IC50 >500 μM).

Antioxidant Free Radical DPPH Assay

Cellular Peroxide Inhibition

In a cellular antioxidant model using BHP-treated Jurkat cells, 8α-hydroxypinoresinol at 50 μM achieved a 70% reduction in peroxide levels—the highest among all isolated compounds from Galactites elegans, including pinoresinol, 9α-hydroxypinoresinol, 4-ketopinoresinol, and nortrachelogenin derivatives [1]. By comparison, 4-ketopinoresinol showed 65% inhibition under identical conditions [1].

Oxidative Stress Cellular Antioxidant Jurkat Cells

Peroxynitrite-Induced Cytoprotection

In LLC-PK1 renal tubular epithelial cells exposed to the peroxynitrite generator SIN-1 (3-morpholinosydnonimine), both 8-hydroxypinoresinol and phillygenin significantly reduced cell injury [1]. While the study did not report numerical potency differences between the two compounds, both lignans demonstrated comparable cytoprotective efficacy, suggesting that the hydroxyl substitution pattern on the phenyl moieties is critical for ONOO⁻-scavenging activity [1].

Cytoprotection Peroxynitrite LLC-PK1 Cells

Broad-Spectrum Antimicrobial Activity

(-)-8-Hydroxypinoresinol isolated from Strombosia grandifolia stem bark demonstrated antimicrobial activity against clinically relevant pathogens, with zones of inhibition ranging from 11 to 17 mm and MIC values between 0.75 and 3.0 mg/mL [1]. The compound exhibited both antibacterial (Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli, Salmonella typhi) and antifungal (Candida albicans) activity, with MBC of 1.5 mg/mL and MFC of 3.0 mg/mL against C. albicans [1].

Antimicrobial MIC Antibacterial

In Vivo Anti-Pancreatitis Efficacy

In a murine model of cerulein-induced acute pancreatitis, 8α-hydroxypinoresinol (HP) administered at 0.5, 5, or 10 mg/kg (i.p.) dramatically improved pancreatic damage and pancreatitis-associated lung injury [1]. HP significantly reduced serum amylase and lipase activities, decreased pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6), and inhibited NF-κB p65 nuclear translocation and Iκ-Bα degradation [1]. While direct comparator lignan data are absent, the study establishes HP as the identified active constituent responsible for the anti-pancreatitis effects previously observed with crude Nardostachys jatamansi extracts [1].

Anti-inflammatory Acute Pancreatitis NF-κB Inhibition

In Silico COX-2 Inhibition

In a comprehensive in silico analysis of six lignins (pinoresinol, syringaresinol, 1-acetoxypinoresinol, berchemol, 8-hydroxypinoresinol, and (-)-olivil), 8-hydroxypinoresinol ranked second in predicted COX-2 inhibitory potential, behind only berchemol and ahead of pinoresinol [1]. The study employed molecular docking, 50 ns molecular dynamics simulations, and MM/PBSA binding free energy calculations, though syringaresinol ultimately demonstrated the most favorable binding free energy score (-154.06 ± 15.08 kJ/mol) [1].

Molecular Docking COX-2 Inhibition Anti-inflammatory

8-Hydroxypinoresinol: Application Scenarios


DPPH-Based Antioxidant Screening

Investigators conducting DPPH-based antioxidant screening of natural product libraries should prioritize 8-HPR based on its IC50 of 71.5 μM, which outperforms the synthetic antioxidant BHT (98.8 μM) by 29% and the 9α-isomer (84.0 μM) by 17.5% [1]. This validated potency makes 8-HPR a suitable positive control or lead scaffold for studies requiring quantitative radical quenching benchmarks.

Cellular Oxidative Stress Models

For investigations of intracellular redox homeostasis using Jurkat T-cells, 8-HPR is the optimal lignan selection based on its class-leading 70% peroxide inhibition at 50 μM—the highest efficacy observed among all lignan derivatives isolated from Galactites elegans [1]. This cellular antioxidant activity surpasses that of 4-ketopinoresinol (65%) and other tested analogs, making 8-HPR the compound of choice for studies of peroxide-mediated T-cell dysfunction.

Acute Pancreatitis Research Models

Researchers investigating the molecular mechanisms of cerulein-induced acute pancreatitis should procure 8-HPR as the characterized active principle of Nardostachys jatamansi, with demonstrated in vivo efficacy at 0.5–10 mg/kg doses [1]. The compound's ability to suppress NF-κB activation, reduce pro-inflammatory cytokines, and ameliorate both pancreatic and pulmonary damage provides a defined molecular tool for dissecting NF-κB-dependent inflammatory cascades in AP.

Antimicrobial Lead Discovery

In antimicrobial screening cascades seeking lignan-based antibacterial leads, (-)-8-hydroxypinoresinol offers defined potency ranges (ZOI: 11–17 mm; MIC: 0.75–3.0 mg/mL) against clinically relevant pathogens including S. aureus, E. coli, and C. albicans [1]. These quantitative MIC/MBC parameters enable reproducible compound sourcing for secondary validation studies and structure-activity relationship investigations.

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